6-Aminoisoquinoline
Overview
Description
6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . 6-Aminoisoquinoline is a useful intermediate for the synthesis of kinase inhibitors .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . The LUMO and HOMO were localized on the entire molecule .Chemical Reactions Analysis
6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists . It is a useful intermediate for the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
The empirical formula of 6-Aminoisoquinoline is C9H8N2, and its molecular weight is 144.17 . A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Scientific Research Applications
8-Aminoquinoline Therapy for Latent Malaria : This paper discusses the use of 8-aminoquinoline compounds, related to 6-Aminoisoquinoline, in treating latent malaria. These compounds have been instrumental in understanding and combating endemic malaria, despite challenges like hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase deficiency (Baird, 2019).
Synthesis and Spasmolytic Activity of Aminoisoquinolines : Research on the synthesis of 3-aminoisoquinolines shows their potential in medicinal applications, particularly as spasmolytic agents. The study highlights the synthesis process and the biological activity of these compounds (Sereda et al., 1997).
Cardiac Hypertrophy and Poly(ADP-ribose) Polymerase : A study on 5-aminoisoquinoline, a specific poly(ADP-ribose) polymerase inhibitor, indicates its effectiveness in treating pathological cardiac hypertrophy, suggesting potential applications in cardiovascular disease treatment (Balakumar & Singh, 2006).
Facile Synthesis of 1-Aminoisoquinolines : A novel method for synthesizing 1-aminoisoquinolines is presented, offering a cost-effective and efficient approach to producing these compounds, highlighting their relevance in chemical research (Li, Wang, & Lu, 2012).
Radioiodination of 5-Aminoisoquinoline for Cancer Targeting : This study explores the use of 5-aminoisoquinoline in developing radioiodinated tracers for targeting poly(ADP-ribose) polymerase in cancer cells, particularly colorectal carcinoma (El-Hamoly et al., 2020).
Water-Soluble Inhibitor of Poly(ADP-Ribose) Polymerases : 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, is extensively used as a biochemical and pharmacological tool. It has shown protective activity in various models of disease and inflammation (Threadgill, 2015).
Aminoquinones Structurally Related to Marine Isoquinolinequinones : This research focuses on the synthesis and cytotoxic evaluation of aminoquinones, derived from isoquinolinequinones, against different human cancer cells. Certain compounds showed significant antitumor activity (Delgado et al., 2012).
Selective Inhibitors of the Mutant B-Raf Pathway : The development of aminoisoquinolines as inhibitors of the B-Raf enzyme pathway is highlighted. These compounds are potent antitumor agents, emphasizing their potential in cancer therapy (Smith et al., 2009).
Safety And Hazards
Future Directions
6-Aminoisoquinoline compounds are provided that influence, inhibit, or reduce the action of a kinase. These compounds are useful in the treatment of eye diseases such as glaucoma and for diseases characterized by abnormal growth, such as cancers . The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .
properties
IUPAC Name |
isoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343315 | |
Record name | 6-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoisoquinoline | |
CAS RN |
23687-26-5 | |
Record name | 6-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Isoquinolinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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